molecular formula C14H14ClN3S2 B2481754 4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride CAS No. 2034301-75-0

4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride

Cat. No.: B2481754
CAS No.: 2034301-75-0
M. Wt: 323.86
InChI Key: AOIRYSAMTWEOEF-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride is a thiazole-pyridine hybrid compound with a 5-methylthiophen-2-yl substituent on the thiazole ring and a pyridin-3-amine group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Thiazole derivatives are known for diverse biological activities, including kinase inhibition and modulation of cellular signaling pathways .

Properties

IUPAC Name

N-(4-methylpyridin-3-yl)-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2.ClH/c1-9-5-6-15-7-11(9)16-14-17-12(8-18-14)13-4-3-10(2)19-13;/h3-8H,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIRYSAMTWEOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CC=C(S3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction between a thiourea derivative and a halogenated ketone. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The final step often involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can also enhance the reproducibility and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups will yield the corresponding amines.

Scientific Research Applications

4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure (thiazole-pyridine) is shared with several analogs, differing primarily in substituents on the thiazole ring. Key comparisons include:

Compound Name Substituent on Thiazole Ring Key Features Biological Activity/Notes Source
4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine HCl 5-methylthiophen-2-yl Hydrochloride salt; potential solubility enhancement Limited direct data; inferred kinase activity
Compound 2 (4-methyl-N-(5-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-4-(2-thienyl)-1,3-thiazol-2-yl)cyclohexanecarboxamide) 2-thienyl, piperazine-cyclohexanecarboxamide Enhanced cellular responsiveness in KO vs. WT models; modulates astroglial activity Significant reduction in unresponsive cells (P=0.03)
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine 3,4-dichlorophenyl Commercial availability (3 suppliers); well-characterized Used in kinase inhibition studies
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine 4-methoxyphenyl PubChem/ChemSpider identifiers; methoxy group alters electronic properties Potential CNS activity
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) Pyridin-3-yl, morpholinomethyl Synthesized via Mannich reaction; benzamide backbone Noted for synthetic accessibility
Key Observations:
  • Substituent Impact: The 5-methylthiophen-2-yl group in the target compound may confer distinct electronic and steric properties compared to dichlorophenyl () or methoxyphenyl () analogs.
  • Biological Activity : Compound 2 () demonstrates significant differences in cellular responsiveness (KO vs. WT), suggesting substituents like piperazine-cyclohexanecarboxamide critically influence astroglial modulation.
  • Synthetic Methods : The target compound’s synthesis likely parallels methods for 4a (Mannich reaction with acetic acid/paraformaldehyde) but with variations in amine and aldehyde reagents .

Pharmacokinetic and Physicochemical Properties

While explicit data for the target compound are unavailable, comparisons with hydrochloride salts (e.g., 1-(5-methylthiophen-2-yl)methanamine hydrochloride in ) suggest improved aqueous solubility relative to freebase analogs. The molecular weight (~371 g/mol, estimated) aligns with typical CNS-active compounds (<500 g/mol) .

Commercial and Research Relevance

  • N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine () is commercially available, indicating established synthetic protocols and prior research interest.
  • N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine () is documented in PubChem (CID 714205), highlighting its use in high-throughput screening .

Biological Activity

4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, which incorporates various heteroatoms and aromatic systems, suggests it may exhibit unique pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H12N2S2C_{13}H_{12}N_2S_2 and a molecular weight of approximately 268.37 g/mol. The presence of thiazole and thiophene moieties in its structure contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₂N₂S₂
Molecular Weight268.37 g/mol
Melting Point122-126 °C
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various disease pathways, contributing to its anti-cancer effects.
  • Receptor Modulation : It can bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.
  • DNA/RNA Interaction : The compound may interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related thiazole derivative showed micromolar inhibition of mitotic kinesins like HSET (KIFC1), which is crucial for cancer cell survival under conditions of centrosome amplification .

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial properties. Compounds with similar heterocyclic structures have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell function.

Anti-inflammatory Activity

Research indicates that thiazole-containing compounds have shown promise in reducing inflammation through various pathways, including the inhibition of pro-inflammatory cytokines.

Case Studies

  • In Vitro Studies : A study investigating the effects of thiazole derivatives on cancer cell lines found that these compounds could induce apoptosis and inhibit cell proliferation in a dose-dependent manner .
  • Animal Models : In vivo studies using murine models have shown that administration of thiazole derivatives resulted in significant tumor reduction compared to control groups, suggesting a robust anti-tumor effect .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic reactions. For example:

  • Step 1 : Cyclocondensation of thiosemicarbazides with ketones or aldehydes in acidic media (e.g., concentrated H₂SO₄ or POCl₃) to form the thiazole core .
  • Step 2 : Coupling of the thiazole intermediate with substituted pyridines via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres (N₂/Ar) .
  • Critical Parameters : Temperature control (e.g., reflux at 90°C for cyclization ), solvent selection (DMF or acetonitrile for solubility ), and stoichiometric ratios of reagents (e.g., 1:3 molar ratio for POCl₃-mediated reactions ).

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Analytical validation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on thiophene/thiazole rings ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ).
  • HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) for in vitro assays; limited solubility in aqueous buffers may require sonication or co-solvents .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the thiazole ring ).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve contradictory yield data in thiazole-pyridine coupling steps?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to evaluate interactions between variables (temperature, catalyst loading, solvent polarity). For example, Pd(OAc)₂ vs. CuI catalysts in coupling reactions .
  • Contradiction Resolution : If yields vary between 40-70%, perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps (e.g., imine formation vs. cyclization ).

Q. What strategies are effective for analyzing biological activity when the compound exhibits off-target effects in kinase assays?

  • Methodological Answer :

  • Selectivity Profiling : Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace 5-methylthiophene with chloro-phenyl groups) to reduce non-specific binding .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes and guide synthetic modifications .

Q. How should researchers address discrepancies in reported IC₅₀ values across different assay platforms?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT/XTT assays) .
  • Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to stabilize the compound-enzyme interaction .
  • Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate reproducibility across ≥3 independent replicates .

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